molecular formula C7H10N2O3 B13318610 (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Katalognummer: B13318610
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: GVQWXLTWWOSRCG-VKZKZBKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which includes a pyrrole ring fused with a pyrazine ring. This compound is known for its biological activities and is found in various natural sources such as Rattus norvegicus and Coffea arabica .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, involves several methods:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit chitinase, an enzyme involved in the degradation of chitin, by binding to its active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

(8aS)-3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)/t4-,6?/m0/s1

InChI-Schlüssel

GVQWXLTWWOSRCG-VKZKZBKNSA-N

Isomerische SMILES

C1C[C@H]2C(=O)NC(C(=O)N2C1)O

Kanonische SMILES

C1CC2C(=O)NC(C(=O)N2C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.